molecular formula C13H18ClNO2 B3847013 4-[3-(2-chlorophenoxy)propyl]morpholine

4-[3-(2-chlorophenoxy)propyl]morpholine

Cat. No.: B3847013
M. Wt: 255.74 g/mol
InChI Key: GMCSSPUPAYMYKD-UHFFFAOYSA-N
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Description

4-[3-(2-Chlorophenoxy)propyl]morpholine is a chemical compound of interest in medicinal chemistry research. It features a morpholine ring, a privileged structure in drug discovery known for improving solubility and bioavailability, and for its ability to engage in key molecular interactions with biological targets . While specific biological data for this compound is not widely reported, its structural similarity to other documented morpholine-bearing molecules suggests significant research potential . For instance, morpholine derivatives are frequently explored as ligands for various receptors and enzymes. Related compounds have shown promise as cholinesterase inhibitors for neuroscience research, with the carbon chain length between the morpholine and the core structure being a critical factor for activity . Furthermore, morpholine-containing molecules have been investigated as potent and selective antagonists for targets like the corticotropin-releasing factor receptor 1 (CRF1), which is relevant in stress-related disorders and addiction studies . The presence of the chlorophenoxy moiety further enhances its potential as a building block for developing pharmacologically active probes. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own safety and characterization analyses prior to use.

Properties

IUPAC Name

4-[3-(2-chlorophenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c14-12-4-1-2-5-13(12)17-9-3-6-15-7-10-16-11-8-15/h1-2,4-5H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCSSPUPAYMYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Local Anesthetic Activity

  • Fomocaine: Demonstrates rapid onset and low systemic toxicity, attributed to its balanced lipophilicity from the phenoxymethyl group .
  • Pramoxine HCl : Prolonged anesthetic effect due to the butoxy group’s resistance to metabolic degradation .
  • 4-[3-(2-Chlorophenoxy)propyl]morpholine: The electron-withdrawing chlorine atom may enhance receptor binding but could reduce metabolic stability compared to fomocaine.

Antifungal Activity

  • Fenpropimorph : Targets sterol biosynthesis in fungi, with the bulky 2-methyl-2-propanyl group critical for membrane interaction .
  • This compound: Chlorine’s electronegativity might disrupt fungal membranes, though this remains speculative without direct data.

Antioxidant Potential

  • (E)-4-(3-(4-Fluoropyridinyl-sulfonylphenoxy)propyl)morpholine: Modifies KEAP1 cysteine residues, showcasing how electron-deficient groups (e.g., sulfonyl, fluorine) enhance antioxidant capacity .
  • This compound: Chlorine’s inductive effect could similarly stabilize free radicals, but this requires experimental validation.

Q & A

Basic Question: What are the established synthetic routes for 4-[3-(2-chlorophenoxy)propyl]morpholine, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves alkylation of morpholine with a 3-(2-chlorophenoxy)propyl halide (e.g., bromide or chloride). Key steps include:

  • Nucleophilic substitution : Morpholine reacts with 3-(2-chlorophenoxy)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of morpholine to alkyl halide) and anhydrous conditions to minimize hydrolysis .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:
Yield discrepancies often arise from steric hindrance due to the 2-chlorophenoxy group or competing side reactions (e.g., elimination). To address this:

  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediate phases.
  • Solvent effects : Test polar aprotic solvents (DMF, acetonitrile) versus non-polar solvents (toluene) to assess their impact on reaction efficiency .
  • Catalyst screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 3.6–3.8 ppm for morpholine protons; δ 6.8–7.2 ppm for aromatic protons) .
    • Mass spectrometry (ESI-MS) : Validate molecular ion peak at m/z 269.8 [M+H]⁺ .
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .

Advanced Question: How does the 2-chlorophenoxy group influence this compound’s biological activity compared to analogs?

Methodological Answer:
The 2-chlorophenoxy group may enhance lipophilicity and target binding. To investigate:

  • Comparative assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) alongside analogs (e.g., 4-[3-(4-chlorophenoxy)propyl]morpholine). Use IC₅₀ values to correlate substituent position with potency .
  • Molecular docking : Simulate interactions with DNA or enzymes (e.g., topoisomerase II) using software like AutoDock Vina. Focus on halogen bonding between Cl and target residues .

Advanced Question: How should researchers address conflicting data in receptor binding studies?

Methodological Answer:
Contradictions may stem from impurities or stereochemical variations:

  • Chiral HPLC : Resolve enantiomers if the propyl linker introduces stereocenters .
  • Receptor profiling : Screen against a panel of receptors (e.g., serotonin, dopamine transporters) using radioligand assays. Normalize data to positive controls (e.g., ketamine for NMDA receptor affinity) .
  • Batch analysis : Compare purity (>98% via HPLC) and stability (accelerated degradation studies) across synthetic batches .

Basic Question: What environmental interactions should be considered when studying this compound?

Methodological Answer:

  • Adsorption studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption on indoor surfaces (e.g., glass, polymers) under varying humidity .
  • Degradation pathways : Expose to UV light or ozone in environmental chambers, monitoring breakdown products via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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